SKI-I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKI-I 是一种强效且选择性的人类鞘磷脂激酶抑制剂,对 ST-hSK 的 IC50 值为 1.2 微摩尔。它也抑制人类细胞外信号调节激酶 2,IC50 值为 11 微摩尔。 This compound 诱导肿瘤细胞凋亡,并因其在癌症治疗中的潜在治疗应用而被研究 .

准备方法

合成路线和反应条件

SKI-I 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。最终产物通过色谱技术纯化,以达到高纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模扩大以适应更大的数量。该过程涉及优化反应条件以最大限度地提高产量并减少杂质。 最终产物经过严格的质量控制以确保一致性和纯度 .

化学反应分析

反应类型

SKI-I 经历各种化学反应,包括:

氧化: this compound 在特定条件下可被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 中存在的官能团。

取代: this compound 可发生取代反应,其中特定原子或基团被其他原子或基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而还原可能导致具有不同药理特性的还原衍生物 .

科学研究应用

SKI-I 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究鞘磷脂激酶在各种生化途径中的作用。

生物学: 研究其对细胞信号传导、凋亡和其他细胞过程的影响。

医学: 由于其诱导肿瘤细胞凋亡的能力,被探索作为癌症治疗的潜在治疗剂。

工业: 用于开发针对鞘磷脂激酶的新药和治疗策略.

作用机制

SKI-I 通过抑制鞘磷脂激酶发挥作用,鞘磷脂激酶是一种参与鞘氨醇磷酸化形成鞘氨醇-1-磷酸的酶。这种抑制会破坏鞘氨醇-1-磷酸信号通路,导致肿瘤细胞凋亡。 此外,this compound 抑制细胞外信号调节激酶 2,进一步促进其促凋亡作用 .

相似化合物的比较

类似化合物

芬戈莫德: 另一种具有不同药理特性的鞘磷脂激酶抑制剂。

沙芬戈尔: 一种鞘氨醇类似物,抑制鞘磷脂激酶,并因其抗癌特性而被研究。

ABC294640: 鞘磷脂激酶 2 的选择性抑制剂,在癌症和其他疾病中具有潜在的治疗应用。

SKI-I 的独特性

This compound 的独特性在于其作为鞘磷脂激酶抑制剂的高选择性和效力。其诱导肿瘤细胞凋亡的能力使其成为癌症治疗的有希望的候选者。 此外,其对鞘磷脂激酶和细胞外信号调节激酶 2 的双重抑制作用使其区别于其他类似化合物 .

生物活性

SKI-I, a sphingosine kinase inhibitor, has garnered significant interest in the field of cancer research due to its potential as a therapeutic agent. This compound functions by inhibiting sphingosine kinase (SphK), an enzyme involved in the regulation of sphingolipid metabolism, which plays a crucial role in cell signaling, proliferation, and survival. The biological activity of this compound is primarily associated with its cytotoxic effects on various cancer cell lines and its influence on apoptotic pathways.

The primary mechanism through which this compound exerts its biological activity is by inhibiting SphK1 and SphK2, leading to decreased production of sphingosine-1-phosphate (S1P), a lipid mediator that promotes cell survival and proliferation. By reducing S1P levels, this compound induces apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models. Additionally, this compound has been shown to disrupt microtubule dynamics, further contributing to its cytotoxic effects.

Key Findings

- Cytotoxicity : this compound demonstrates potent cytotoxicity against a broad range of cancer cell lines, including AML cells. In vitro studies indicate that it induces significant cell death at low micromolar concentrations .

- Apoptosis Induction : The compound's efficacy is linked to its ability to activate cyclin-dependent kinase 1 (CDK1), which is essential for the induction of apoptosis in cancer cells .

- Microtubule Disruption : Recent studies suggest that this compound may also act as a microtubule disrupting agent, enhancing its potential as an anti-cancer therapeutic .

Case Studies

Several studies have explored the biological activity of this compound in different cancer models:

- Acute Myeloid Leukemia (AML) :

- Breast Cancer :

- Neuroblastoma :

Data Tables

The following table summarizes the biological activity of this compound across various cancer types:

属性

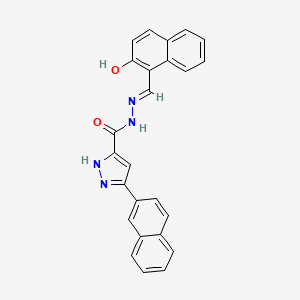

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXCTLAKMCIWCF-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: SKI-I primarily targets sphingosine kinase-1 (SPHK1), an enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P). [] This inhibition leads to several downstream effects, including:

- Decreased S1P levels: S1P is a bioactive lipid involved in cell growth, survival, and angiogenesis, often upregulated in cancers. [] Reducing its levels can hinder tumor progression.

- Elevated ceramide levels: Inhibiting SPHK1 shifts the balance towards ceramide accumulation, a lipid associated with apoptosis (programmed cell death). []

- Cell cycle arrest: Studies show this compound can induce a G2-M cell cycle arrest, preventing the proliferation of cancer cells. []

- Apoptosis induction: By increasing ceramide levels and modulating downstream signaling pathways like AKT and caspase activation, this compound promotes apoptosis in cancer cells. [, ]

ANone: this compound's chemical name is N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. While its exact molecular weight and spectroscopic data are not provided in the given research papers, its structure consists of two naphthalene rings connected by a pyrazole ring, further linked to a carbohydrazide moiety. This structure is important for its interaction with SPHK1.

A: While both this compound and SKI-II are considered pharmacological inhibitors of SPHK1, research indicates that this compound exhibits greater efficacy in inhibiting S1P production and inducing apoptosis in melanoma cells. [] In animal models, this compound demonstrated significant tumor growth retardation, while SKI-II did not exhibit the same effect. [] This suggests potential differences in their binding affinities or mechanisms of action on SPHK1.

A: Yes, research demonstrates that this compound effectively inhibits melanoma growth in animal models. In these studies, this compound treatment resulted in a 25-40% reduction in tumor size compared to untreated controls. [] This highlights the therapeutic potential of this compound for cancer treatment.

ANone: While the provided research papers do not explicitly address resistance mechanisms to this compound, it is known that cancer cells can develop resistance to targeted therapies. This resistance may arise from various factors, including:

ANone: The provided research highlights the preclinical data supporting this compound's potential as a therapeutic agent for melanoma. While the research suggests promising results in in vitro and in vivo models, it doesn't mention any clinical trials involving this compound. This highlights the need for further investigation in human subjects to determine its safety and efficacy in clinical settings.

A: Research suggests that this compound can induce both autophagy and apoptosis in cancer cells. [] Interestingly, autophagy appears to play a role in this compound-mediated caspase-8 activation, a crucial step in the apoptotic cascade. [] Inhibition of autophagosome formation, a key structure in autophagy, was shown to decrease caspase-8 activation and apoptosis in response to this compound. [] This suggests a complex interplay between autophagy and apoptosis in this compound's mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。